3-Methyl-3-phenylhexane-2,5-dione

Catalog No.
S13070912
CAS No.
583887-46-1
M.F
C13H16O2
M. Wt
204.26 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-Methyl-3-phenylhexane-2,5-dione

CAS Number

583887-46-1

Product Name

3-Methyl-3-phenylhexane-2,5-dione

IUPAC Name

3-methyl-3-phenylhexane-2,5-dione

Molecular Formula

C13H16O2

Molecular Weight

204.26 g/mol

InChI

InChI=1S/C13H16O2/c1-10(14)9-13(3,11(2)15)12-7-5-4-6-8-12/h4-8H,9H2,1-3H3

InChI Key

SMAUAGZZQBVWER-UHFFFAOYSA-N

Canonical SMILES

CC(=O)CC(C)(C1=CC=CC=C1)C(=O)C

3-Methyl-3-phenylhexane-2,5-dione is an organic compound characterized by the presence of two ketone functional groups, making it a diketone. Its molecular formula is C13H16O2C_{13}H_{16}O_2, and it features a hexane backbone with a methyl group and a phenyl group attached to the third carbon. The compound's structure contributes to its unique chemical properties and potential applications in various fields, including organic synthesis and pharmaceuticals.

  • Oxidation: This compound can undergo oxidation, leading to the formation of carboxylic acids or other oxidized products. Common oxidizing agents include potassium permanganate and chromium trioxide.
  • Reduction: It can be reduced to form alcohols or other derivatives using reducing agents such as sodium borohydride or lithium aluminum hydride.
  • Substitution Reactions: The diketone can also engage in nucleophilic substitution reactions where one of the ketone groups is replaced by a nucleophile, such as amines or thiols.

The synthesis of 3-Methyl-3-phenylhexane-2,5-dione can be achieved through several methods:

  • Aldol Condensation: This method involves the reaction between acetophenone and isobutyraldehyde in the presence of a base such as sodium hydroxide or potassium hydroxide. This reaction typically requires controlled conditions to yield the desired diketone.
  • Claisen Condensation: Another approach is the Claisen condensation of acetophenone with ethyl isobutyrate, which also requires a strong base like sodium ethoxide and is conducted under reflux conditions.

These synthetic routes can be adapted for industrial-scale production based on factors like cost-effectiveness and material availability.

3-Methyl-3-phenylhexane-2,5-dione has potential applications in various fields:

  • Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules due to its reactive diketone functional groups.
  • Pharmaceuticals: Compounds with diketone structures are often explored for their potential therapeutic effects, including anti-inflammatory and antimicrobial properties.
  • Flavoring and Fragrance Industry: Due to its unique chemical structure, it may also find applications in creating specific aromas or flavors.

Research into the interaction of 3-Methyl-3-phenylhexane-2,5-dione with other compounds is essential for understanding its reactivity and potential applications. Interaction studies typically focus on how this compound behaves in the presence of various nucleophiles or under different reaction conditions. These studies help elucidate its mechanism of action in biological systems and its role as a reagent in organic synthesis .

Several compounds share structural similarities with 3-Methyl-3-phenylhexane-2,5-dione. Here are some noteworthy comparisons:

Compound NameStructure DescriptionUnique Features
1-Phenyl-1,3-butanedioneShorter carbon chainSimpler structure; fewer steric effects
1-Phenyl-2,4-pentanedioneDifferent positioning of ketone groupsVariation in reactivity due to different functionalization
1-Phenyl-1,3-hexanedioneLacks methyl groupLess sterically hindered; different physical properties
5-Methyl-1-phenylhexane-1,3-dioneSimilar structure but different functional groupsMay exhibit different reactivity patterns

Uniqueness

The presence of both a phenyl group and a methyl group in 3-Methyl-3-phenylhexane-2,5-dione enhances its chemical reactivity and physical properties compared to similar compounds. This unique combination allows it to serve as a versatile intermediate in organic synthesis and provides it with distinct characteristics that may be exploited in various industrial applications .

XLogP3

1.6

Hydrogen Bond Acceptor Count

2

Exact Mass

204.115029749 g/mol

Monoisotopic Mass

204.115029749 g/mol

Heavy Atom Count

15

Dates

Last modified: 08-10-2024

Explore Compound Types